molecular formula C19H22N2O2 B8166124 (4-Amino-2-(benzyloxy)phenyl)(piperidin-1-yl)methanone

(4-Amino-2-(benzyloxy)phenyl)(piperidin-1-yl)methanone

Cat. No.: B8166124
M. Wt: 310.4 g/mol
InChI Key: GSUYGHCHPNPDFX-UHFFFAOYSA-N
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Description

(4-Amino-2-(benzyloxy)phenyl)(piperidin-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-(benzyloxy)phenyl)(piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Group: The initial step involves the introduction of a benzyloxy group to the aromatic ring. This can be achieved through a nucleophilic substitution reaction where a benzyl alcohol reacts with a suitable leaving group on the aromatic ring under basic conditions.

    Amination: The next step involves the introduction of the amino group at the para position relative to the benzyloxy group. This can be done through a nitration reaction followed by reduction to convert the nitro group to an amino group.

    Formation of the Piperidinyl Group: The final step involves the formation of the piperidinyl group. This can be achieved through a nucleophilic substitution reaction where a piperidine derivative reacts with a suitable leaving group on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-(benzyloxy)phenyl)(piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can lead to hydroquinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Amino-2-(benzyloxy)phenyl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it useful in the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require specific mechanical or chemical characteristics.

Mechanism of Action

The mechanism of action of (4-Amino-2-(benzyloxy)phenyl)(piperidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Similar Compounds

    (4-Amino-2-(benzyloxy)phenyl)(morpholin-1-yl)methanone: Similar structure but with a morpholine ring instead of a piperidine ring.

    (4-Amino-2-(benzyloxy)phenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    (4-Amino-2-(benzyloxy)phenyl)(azepan-1-yl)methanone: Similar structure but with an azepane ring instead of a piperidine ring.

Uniqueness

The uniqueness of (4-Amino-2-(benzyloxy)phenyl)(piperidin-1-yl)methanone lies in its specific combination of functional groups and ring structures. This combination imparts unique chemical and biological properties that may not be present in similar compounds. For example, the presence of the piperidine ring may enhance its binding affinity to certain biological targets compared to other ring structures.

Properties

IUPAC Name

(4-amino-2-phenylmethoxyphenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c20-16-9-10-17(19(22)21-11-5-2-6-12-21)18(13-16)23-14-15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14,20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUYGHCHPNPDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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